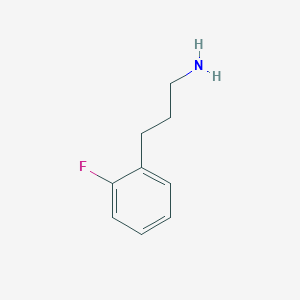

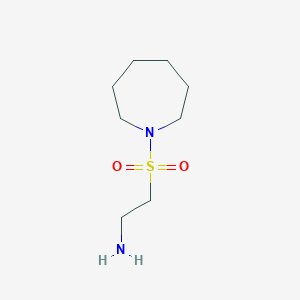

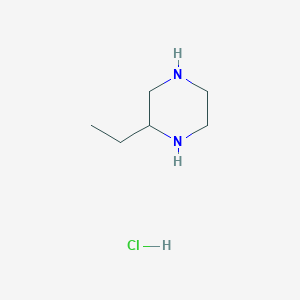

![molecular formula C21H28N2OS B1344397 2-氨基-6-叔戊基-N-对甲苯基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 863186-09-8](/img/structure/B1344397.png)

2-氨基-6-叔戊基-N-对甲苯基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 2-aminothiophene derivatives is often achieved through the Gewald synthesis, a multi-component reaction that allows for the introduction of various substituents into the thiophene ring . The Gewald synthesis is a versatile method that can be used to generate a wide range of thiophene derivatives with potential biological activity. For example, the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates involves an unexpected dehydrogenation step that affords the desired products in good to excellent yields . Additionally, the synthesis of novel substituted thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has been reported, with detailed synthesis procedures and characterization data provided .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. The structure-activity relationships (SAR) of these compounds have been explored, with specific substitutions on the thiophene core being associated with enhanced biological activity . For instance, bulky or hydrophobic substituents at certain positions on the thiophene ring have been found to greatly enhance allosteric enhancer activity . The importance of the 2-amino and 3-carboxamide groups for activity has also been emphasized .

Chemical Reactions Analysis

The chemical reactivity of 2-aminothiophene derivatives allows for further functionalization and the synthesis of a variety of fused heterocyclic derivatives with pharmaceutical interest . The initial reactions of 2-aminothiophene derivatives with different organic reagents lead to the formation of a series of novel compounds, which can then be evaluated for their biological activities . These reactions are key to expanding the chemical diversity and potential therapeutic applications of thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity, which in turn can impact their biological activity and pharmacokinetic profile. The papers provided do not offer detailed information on the physical and chemical properties of the specific compound , but they do provide insights into the general properties of related thiophene derivatives .

科学研究应用

噻吩衍生物在药物化学中的应用

噻吩衍生物是含有硫原子的芳香族化合物,由于其广泛的生物活性,在药物化学中发挥着至关重要的作用。这些活性包括抗菌、抗癌、抗寄生虫、抗炎和抗高血压特性。头孢西丁、头孢氨、头孢利定、替莫西林等噻吩衍生物是已确立的药物,突出了它们的药学相关性 (宣德,2020 年)。

苯并噻唑部分作为抗菌和抗病毒剂

苯并噻唑衍生物表现出广泛的治疗能力,包括抗肿瘤、抗癌、抗氧化、抗糖尿病、抗病毒和抗菌活性。苯并噻唑衍生物的结构多样性和生物活性潜力使其成为新的抗菌和抗病毒药物的有希望的候选者。值得注意的是,苯并噻唑衍生物的席夫碱、偶氮染料和金属配合物因其生物活性特性而被建议用于进一步的药物开发 (M. B. Elamin 等人,2020 年)。

在有机合成和材料科学中的应用

噻吩衍生物不仅在药物发现中至关重要,而且由于其电子特性,在有机材料的开发中也至关重要。它们的应用扩展到有机合成,在其中它们用作中间体,以及在农用化学品、香料和染料的生产中。这种多功能性突出了噻吩衍生物在各个工业和科学研究领域中的重要性 (宣德,2020 年)。

属性

IUPAC Name |

2-amino-6-(2-methylbutan-2-yl)-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2OS/c1-5-21(3,4)14-8-11-16-17(12-14)25-19(22)18(16)20(24)23-15-9-6-13(2)7-10-15/h6-7,9-10,14H,5,8,11-12,22H2,1-4H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVQRJUZFARVFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

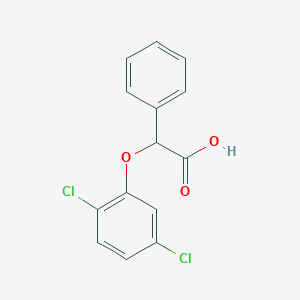

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)